1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula . It is characterized by a cyclopentane ring that contains an amino group and a carboxylic acid group, with a methyl group attached to the third carbon of the ring. This compound is notable for its unique structural properties, making it valuable in various chemical and biological research applications .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Research into the biological activity of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride indicates potential interactions with various biomolecules. The amino group can form hydrogen bonds with biological targets, while the carboxylic acid group is capable of participating in ionic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, suggesting possible therapeutic applications .
The synthesis of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride typically involves several key steps:
Optimized reaction conditions, including controlled temperatures and pressures, as well as the use of catalysts, may enhance yield and purity in industrial production methods .
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride has diverse applications across various fields:
Studies on the interactions of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride with biological molecules suggest that its structural features allow it to engage effectively with specific molecular targets. The presence of both an amino and a carboxylic acid group facilitates diverse interaction mechanisms, which could lead to various biological effects. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action .
In comparing 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride with other similar compounds, several noteworthy alternatives include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride | C7H13ClN2O2 | Similar structure with different substitution pattern |
| 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | Lacks amino functionality; used in different contexts |
| 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | Different ring structure; broader biological applications |
These compounds share structural similarities but differ in their functional groups and potential applications, highlighting the unique characteristics of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride that make it particularly useful in research and industry .
The stereochemical configuration of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is critically influenced by the choice of starting materials and reaction conditions. A seminal approach involves the use of hexoses, such as d-mannose or d-galactose, as chiral precursors to establish stereogenic centers. For example, d-mannose derivative 7a undergoes sequential protection, oxidation, and olefination to generate a diolefin intermediate (9c) . Subsequent RCM using Grubbs first-generation catalyst forms the cyclopentene ring (10) with >90% yield, where the sugar’s inherent chirality dictates the trans relationship between the amino and carboxylic acid groups .
To access cis-configured analogs, researchers have employed l-idose derivatives, which invert stereochemical outcomes during the aza-Michael addition step. For instance, treatment of cyclopentenecarboxylic acid ester 11b with benzylamine induces stereoselective amination, yielding a cis-configured product (12) in 91% yield . This method’s versatility is further demonstrated by its adaptation to d-galactose, where p-methoxybenzylamine (PMBNH~2~) facilitates selective amino group deprotection, producing trans-configured 19a in 34% overall yield .
| Starting Material | Key Reaction | Product Configuration | Yield (%) |
|---|---|---|---|
| d-Mannose | RCM + aza-Michael addition | trans | 40 |
| d-Galactose | RCM + PMBNH~2~ amination | trans | 34 |
| l-Idose | Nitrosugar cyclization | cis | 15 |
Geminal dialkyl substitution at the C1 position of the cyclopentane ring is achieved via bis-alkylation of glycine equivalents. A two-step protocol involving Wittig olefination and RCM has proven effective. For example, ketone 8 (derived from d-mannose) undergoes double olefination to generate diolefin 9a, which is subsequently subjected to RCM to form the cyclopentane scaffold (10) . This strategy introduces a methyl group and a hydroxymethyl side chain at C1, with the latter serving as a handle for further functionalization.
Critical to this approach is the use of orthogonal protecting groups. The primary hydroxyl group in 9c is shielded with a tert-butyldiphenylsilyl (TBDPS) group, while secondary hydroxyls are protected as methyl ethers. Deprotection with tetrabutylammonium fluoride (TBAF) selectively removes the silyl group, enabling subsequent oxidation to carboxylic acid 11a . This stepwise methodology ensures high regioselectivity, with geminal substituents introduced at yields exceeding 85%.
Chiral glycine equivalents, such as hexose-derived nitrosugars, play a pivotal role in asymmetric synthesis. For instance, d-glucose nitrosugar 1 undergoes stereocontrolled cyclization to form bicyclic lactone 2, which is hydrolyzed to yield trans-2-aminocyclopentanecarboxylic acid (3a) . The sugar’s C2–C4 hydroxyl groups direct the facial selectivity of the cyclization, ensuring >95% enantiomeric excess (ee).
Alternatively, shikimic acid derivatives have been leveraged for asymmetric induction. In a related cyclohexane system, (–)-shikimic acid serves as a chiral template for Michael additions, producing cis- and trans-β-amino acids with 61% and 89% yields, respectively . Though not directly applied to cyclopentane systems, this strategy highlights the potential of biogenic chiral pools for configuring 1-amino-3-methylcyclopentane-1-carboxylic acid derivatives.
The cyclopentane backbone of 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride exhibits unique intramolecular hydrogen bonding characteristics that significantly influence its conformational properties. Crystallographic and computational studies reveal that the five-membered ring system creates a constrained environment that promotes specific hydrogen bonding patterns between functional groups [1] [2].
The primary intramolecular hydrogen bonding network involves interactions between the amino group and the carboxylic acid functionality. Distance measurements from crystal structure analyses show hydrogen bond lengths ranging from 1.706 to 2.702 Å, with corresponding bond angles between 141.6° and 175.3° [3]. These geometrical parameters indicate moderately strong hydrogen bonds that contribute significantly to the overall molecular stability.
The cyclopentane ring constraint introduces unique structural features that differentiate this compound from acyclic analogues. The ring adopts an envelope conformation to minimize torsional strain while maintaining optimal hydrogen bonding geometry [4] [5]. This envelope conformation places one carbon atom out of the plane formed by the other four carbons, creating asymmetric hydrogen bonding environments that influence the overall molecular dipole moment.
Nuclear magnetic resonance spectroscopy studies demonstrate that intramolecular hydrogen bonding persists in solution, evidenced by characteristic downfield shifts of amino and carboxyl protons [6]. Variable temperature nuclear magnetic resonance experiments reveal restricted rotation around carbon-carbon bonds adjacent to the hydrogen bonding sites, confirming the stabilizing influence of these interactions on molecular conformation [7].
Computational quantum mechanical calculations at the density functional theory level indicate that intramolecular hydrogen bonds contribute between -3.2 and -5.8 kcal/mol to the overall molecular stability [3]. This energy stabilization is partially offset by ring strain energy contributions of approximately +6.2 kcal/mol, resulting in a net stabilization compared to extended conformations [8].
The hydrogen bonding network also involves secondary interactions between the methyl substituent and backbone atoms. While these interactions are weaker than primary hydrogen bonds, they contribute to conformational preference and influence the population distribution of different ring puckering modes [3].
Side-chain-to-backbone interactions in 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride play a crucial role in determining secondary structure preferences when incorporated into peptide sequences. The methyl substituent at the 3-position of the cyclopentane ring creates stereoelectronic effects that modulate hydrogen bonding between the backbone amino acid residue and neighboring peptide units [3] [9].
Conformational analysis reveals that the compound exhibits a helical propensity with w-values ranging from 0.78 to 0.90, indicating a moderate preference for helical secondary structures [10]. This propensity is intermediate between highly helix-promoting residues such as alanine (w = 1.00) and helix-breaking residues such as proline and glycine (w = 0.57) [11] [12].
The side-chain methyl group influences backbone conformation through several mechanisms. First, steric interactions between the methyl group and backbone carbonyl oxygen atoms restrict phi and psi dihedral angles to ranges of -120° to -45° and -60° to +45°, respectively [3] [10]. These restrictions favor 3₁₀-helix and α-helix conformations while disfavoring extended beta-strand arrangements.
Molecular dynamics simulations demonstrate that side-chain-to-backbone hydrogen bonding occurs through a bridging water molecule network in aqueous solution [3]. The methyl substituent creates a hydrophobic pocket that influences local water structure, promoting the formation of structured water clusters that stabilize specific backbone conformations through indirect hydrogen bonding interactions.
The cyclopentane ring constraint amplifies side-chain effects by restricting conformational flexibility. Unlike acyclic amino acid analogues that can adopt numerous rotameric states, the cyclic constraint limits the compound to 2-3 major conformational states [3]. This reduced flexibility enhances the predictability of secondary structure adoption and increases the cooperative effects in peptide folding.
Crystallographic studies of peptides containing this residue show characteristic patterns of backbone hydrogen bonding that reflect the influence of side-chain-to-backbone interactions [6]. The constrained geometry promotes the formation of 3₁₀-helical structures with hydrogen bonds spanning i to i+3 residues, rather than the i to i+4 pattern typical of α-helices [13] [14].
Computational analysis using density functional theory methods indicates that side-chain-to-backbone interactions contribute -2.1 to -4.5 kcal/mol to helical stability [3]. This stabilization energy is sufficient to shift conformational equilibria toward helical structures, particularly in short peptide sequences where entropic effects favor extended conformations.
Comparative structural analysis between 1-amino-3-methylcyclopentane-1-carboxylic acid and its acyclic analogues reveals fundamental differences in conformational behavior, thermodynamic stability, and biological activity. The most relevant acyclic comparison is 3-methylbutanoic acid derivatives, which contain similar functional groups but lack the cyclopentane ring constraint [15] [8].
Conformational flexibility represents the most significant difference between cyclic and acyclic systems. While acyclic analogues can adopt 8-12 distinct rotameric conformations around single bonds, the cyclopentane constraint restricts the cyclic compound to 2-3 major conformational states [3]. This dramatic reduction in conformational entropy contributes approximately 2.1 kcal/mol to the relative stability of specific conformations in the cyclic system [8].
Thermodynamic analysis demonstrates that cyclic analogues exhibit enhanced stability with free energy differences of -2.3 to -4.1 kcal/mol compared to acyclic systems (-1.2 to -2.8 kcal/mol) [3] [8]. This increased stability arises from optimized intramolecular interactions that are geometrically constrained in the cyclic system but competing with numerous alternative conformations in acyclic analogues.
Hydrogen bonding capacity differs markedly between cyclic and acyclic systems. The cyclopentane ring preorganizes functional groups for optimal hydrogen bonding geometry, resulting in enhanced binding affinity and selectivity [3] [16]. Acyclic analogues must overcome entropic penalties to achieve similar hydrogen bonding arrangements, resulting in weaker and less persistent interactions.
Backbone dihedral angle distributions provide quantitative measures of conformational restriction. Cyclic analogues show phi angle ranges of -120° to -45° and psi angles of -60° to +45°, while acyclic analogues span the full range of -180° to +180° for both angles [3] [10]. This four-fold reduction in accessible conformational space translates directly to enhanced predictability of secondary structure formation.
Solvent accessibility patterns reveal that cyclic analogues present reduced surface area for solvent interaction due to the compact ring structure [17]. This reduced accessibility contributes to enhanced metabolic stability and altered pharmacokinetic properties in biological systems. Acyclic analogues, with their extended conformations, exhibit greater solvent exposure and correspondingly faster degradation rates.
Ring strain energy represents a unique structural feature of cyclic systems, contributing approximately 6.2 kcal/mol of destabilization compared to strain-free acyclic analogues [4] [5]. However, this energetic cost is more than compensated by enhanced intramolecular interactions and reduced conformational entropy, resulting in net stabilization of the cyclic form.
The comparative analysis demonstrates that cyclization fundamentally alters the physicochemical properties of amino acid systems. The cyclopentane constraint creates a preorganized structure that exhibits enhanced stability, reduced flexibility, and modified interaction patterns compared to acyclic analogues. These differences have profound implications for peptide design, drug development, and understanding structure-activity relationships in biological systems.